Chlorhydrate d'urobiline

Vue d'ensemble

Description

. It is a degradation product of bilirubin, which is formed in the liver and spleen as a breakdown product from heme metabolism.

Applications De Recherche Scientifique

Urobilin hydrochloride has various applications in scientific research, including:

Chemistry: It is used as a reagent in the study of heme metabolism and bile pigment formation.

Biology: It serves as a biomarker for liver function and hemolysis.

Medicine: It is used in diagnostic tests to assess liver function and diagnose liver diseases.

Industry: It is utilized in the development of diagnostic kits and reagents for medical laboratories.

Mécanisme D'action

Target of Action

Urobilin hydrochloride is primarily involved in the metabolism of heme, a component of hemoglobin . It interacts with various enzymes and microbes in the liver, spleen, and large intestine .

Mode of Action

Urobilin hydrochloride is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin . Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .

Biochemical Pathways

The biochemical pathway of urobilin hydrochloride involves several steps. It starts with the degradation of heme to biliverdin, then to bilirubin. Bilirubin is excreted as bile and further degraded by microbes in the large intestine to urobilinogen . Some urobilinogen is reabsorbed into the bloodstream and delivered to the kidneys . When exposed to air, urobilinogen is oxidized to urobilin .

Pharmacokinetics

The pharmacokinetics of urobilin hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body through the metabolism of heme and is excreted in the urine . The process involves the interaction of urobilin hydrochloride with various enzymes and microbes in the body .

Result of Action

The primary result of the action of urobilin hydrochloride is the production of urobilin, a chemical primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .

Action Environment

The action of urobilin hydrochloride is influenced by various environmental factors. For instance, the presence of microbes in the large intestine is crucial for the conversion of bilirubin to urobilinogen . Additionally, the presence of oxygen is necessary for the oxidation of urobilinogen to urobilin .

Analyse Biochimique

Biochemical Properties

Urobilin hydrochloride plays a crucial role in the biochemical reactions associated with heme degradation. The compound is formed through the oxidation of urobilinogen, which itself is a product of bilirubin reduction. The enzyme bilirubin reductase catalyzes the conversion of biliverdin to bilirubin, which is then further degraded to urobilinogen and subsequently to urobilin hydrochloride . Urobilin hydrochloride interacts with various biomolecules, including enzymes like bilirubin reductase, and is involved in the metabolic pathways of heme degradation .

Cellular Effects

Urobilin hydrochloride influences various cellular processes, particularly in the liver and kidneys. It affects cell signaling pathways related to heme metabolism and can impact gene expression associated with bilirubin processing. The compound’s presence in urine is indicative of the cellular processes involved in heme degradation and excretion .

Molecular Mechanism

At the molecular level, urobilin hydrochloride exerts its effects through binding interactions with enzymes involved in heme metabolism. It acts as a product of the enzymatic degradation of bilirubin and can influence the activity of enzymes like bilirubin reductase. These interactions can lead to changes in gene expression related to heme metabolism and excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urobilin hydrochloride can vary over time. The compound is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that urobilin hydrochloride can influence cellular processes over extended periods, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of urobilin hydrochloride in animal models vary with different dosages. At lower doses, the compound can support normal heme metabolism, while higher doses may lead to toxic effects. Studies have observed threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Urobilin hydrochloride is involved in the metabolic pathways of heme degradation. It interacts with enzymes like bilirubin reductase and plays a role in the conversion of biliverdin to bilirubin and subsequently to urobilinogen and urobilin hydrochloride. These pathways are crucial for the proper excretion of heme degradation products .

Transport and Distribution

Within cells and tissues, urobilin hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is essential for its role in heme metabolism and excretion .

Subcellular Localization

Urobilin hydrochloride is localized in specific subcellular compartments, particularly in the liver and kidneys. It may undergo post-translational modifications that direct it to these compartments, where it exerts its effects on heme metabolism. The compound’s localization is crucial for its function in cellular processes related to heme degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urobilin hydrochloride is produced via the oxidation of urobilinogen, a degradation product of bilirubin. The reaction involves the enzyme biliverdin reductase, which catalyzes the reduction of biliverdin to bilirubin. Subsequent oxidation of bilirubin leads to the formation of urobilinogen, which is then converted to urobilin hydrochloride.

Industrial Production Methods: In an industrial setting, the production of urobilin hydrochloride involves the controlled oxidation of urobilinogen under specific conditions to ensure the formation of the desired compound. This process is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Urobilin hydrochloride primarily undergoes oxidation reactions. It can also participate in reduction reactions under certain conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.

Major Products Formed:

Oxidation: The major product of oxidation is urobilinogen.

Reduction: The reduction of urobilin hydrochloride can lead to the formation of bilirubin.

Comparaison Avec Des Composés Similaires

Bilirubin: A precursor to urobilin hydrochloride, bilirubin is also a bile pigment.

Stercobilin: Another bile pigment, stercobilin is responsible for the brown color of feces.

Uniqueness: Urobilin hydrochloride is unique in its role as a urinary biomarker for liver function and hemolysis, whereas bilirubin and stercobilin are primarily involved in bile production and excretion.

Propriétés

IUPAC Name |

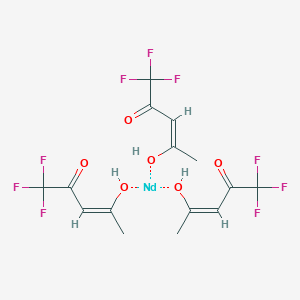

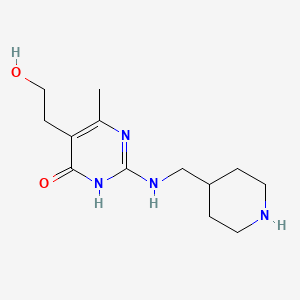

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPOTPFIRRROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657575 | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92619-14-2, 28925-89-5 | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to analyze the structure of l-stercobilin and d-urobilin hydrochlorides, and what information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Infrared Spectroscopy (IR), Electronic Circular Dichroism (ECD), and Circularly Polarized Luminescence (CPL) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)

![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)

![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)

![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)

![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)

![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)